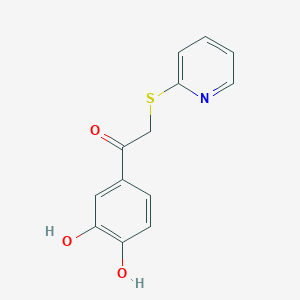
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Research in the field of organic synthesis often focuses on developing novel compounds with potential therapeutic effects. For example, the synthesis of thiazolopyrimidine derivatives has been explored for their anti-inflammatory and antimicrobial activities. Thiazolopyrimidines, a class of compounds that might share structural similarities with the compound , have been synthesized and evaluated for various biological activities (Tozkoparan et al., 1999), (Gein et al., 2015). These studies highlight the potential of such compounds in addressing health-related issues by inhibiting pathways that lead to inflammation or by acting against microbial pathogens.
Analytical and Biochemical Studies
The investigation of compounds like methylglyoxal, a reactive alpha-oxoaldehyde, provides insights into the biochemical implications of organic compounds on health. Methylglyoxal has been studied for its role in modifying proteins and forming advanced glycation end-products, which are linked to complications in diabetes and neurodegenerative diseases (Nemet et al., 2006). This area of research is crucial for understanding the molecular basis of diseases and developing targeted therapeutic strategies.
Chemical Synthesis Techniques
The development of efficient synthetic routes for complex molecules is a key aspect of chemical research. For instance, the use of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-tetrahydropyrimidine derivatives demonstrates innovative approaches to compound synthesis (Gein et al., 2018). Such methodologies can be instrumental in the synthesis of a wide range of compounds, including the one of interest, by providing efficient and scalable production techniques.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 2-amino-4-methyl-5-(o-tolyl)thiazole with ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, followed by the reaction with acetic anhydride and hydrolysis to obtain the final product.", "Starting Materials": [ "2-amino-4-methyl-5-(o-tolyl)thiazole", "ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate", "acetic anhydride", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methyl-5-(o-tolyl)thiazole with ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of triethylamine and DMF to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with acetic anhydride in the presence of pyridine to form the acetylated intermediate product.", "Step 3: Hydrolysis of the acetylated intermediate product with sodium hydroxide in water to obtain the final product, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
CAS RN |
1705255-86-2 |
Molecular Formula |
C23H20N4O3S |
Molecular Weight |
432.5 |
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14-8-6-7-11-17(14)21-26-15(2)19(31-21)13-24-20(28)18-12-25-23(30)27(22(18)29)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,30) |
InChI Key |
LBRAUCPPTFBLSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2681521.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide](/img/structure/B2681526.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2681527.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B2681528.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2681529.png)

![3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B2681533.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2681536.png)


![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2681542.png)
